
Cyclopropaneacetic acid, 2-methylene-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropaneacetic acid, 2-methylene-, (S)- is a chemical compound with the molecular formula C₆H₈O₂. It is known for its unique structure, which includes a cyclopropane ring and a methylene group. This compound is found in nature, particularly in the seeds of lychee (Litchi chinensis) and is also a toxic metabolite in mammalian digestion after consuming hypoglycin, a rare amino acid present in unripe ackee fruit .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropaneacetic acid, 2-methylene-, (S)- typically involves the reaction of cyclopropane derivatives with acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of advanced catalysts and controlled reaction conditions to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropaneacetic acid, 2-methylene-, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylene group into a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylene group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of Cyclopropaneacetic acid, 2-methylene-, (S)-, such as carboxylated, reduced, and substituted compounds.
Applications De Recherche Scientifique
Cyclopropaneacetic acid, 2-methylene-, (S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its role in metabolic pathways, particularly in the inhibition of β-oxidation of fatty acids.
Medicine: Research is ongoing to explore its potential therapeutic uses and toxicological effects.
Mécanisme D'action
The mechanism of action of Cyclopropaneacetic acid, 2-methylene-, (S)- involves its interaction with coenzyme A and carnitine, forming non-metabolizable esters. This interaction leads to a decrease in the bioavailability of these cofactors, inhibiting the β-oxidation of fatty acids and gluconeogenesis. The compound also inhibits the dehydrogenation of Acyl-CoA dehydrogenases, further affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylene cyclopropyl acetic acid: Found in lychee seeds and has similar toxic effects.
Cyclopropylacetic acid: Another cyclopropane derivative with different functional groups.
Dihydrosterculic acid: A cyclopropane fatty acid found in various plants
Uniqueness
Cyclopropaneacetic acid, 2-methylene-, (S)- is unique due to its specific structure, which includes both a cyclopropane ring and a methylene group. This combination gives it distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
125873-65-6 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
2-[(1S)-2-methylidenecyclopropyl]acetic acid |
InChI |
InChI=1S/C6H8O2/c1-4-2-5(4)3-6(7)8/h5H,1-3H2,(H,7,8)/t5-/m0/s1 |
Clé InChI |
QJBXAEKEXKLLLZ-YFKPBYRVSA-N |
SMILES isomérique |
C=C1C[C@H]1CC(=O)O |
SMILES canonique |
C=C1CC1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
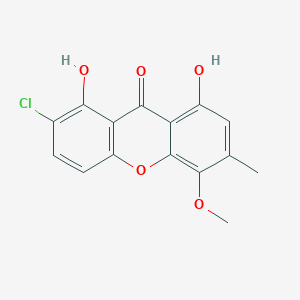
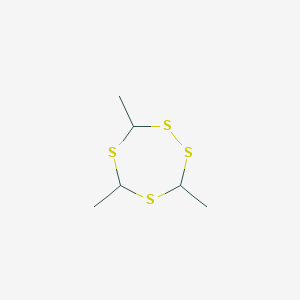
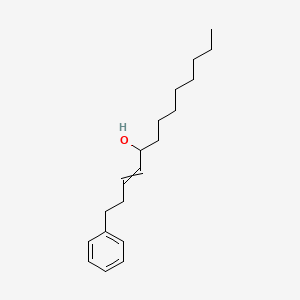
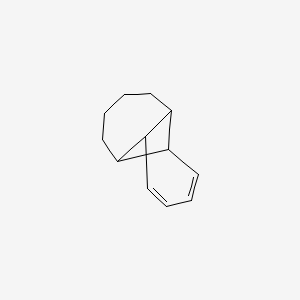
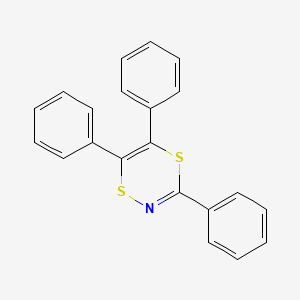
![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)
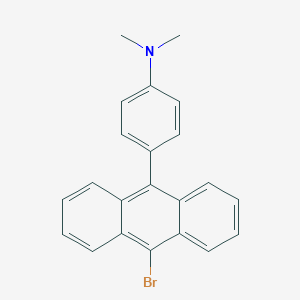
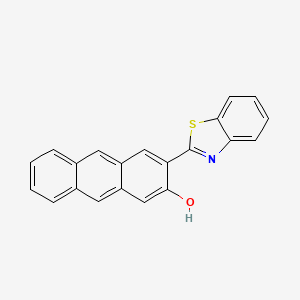
![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)
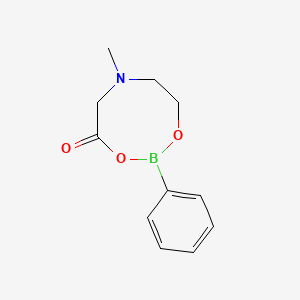
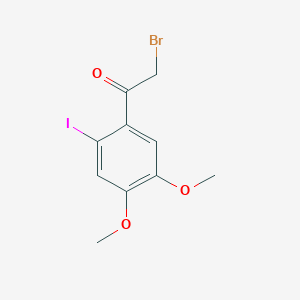
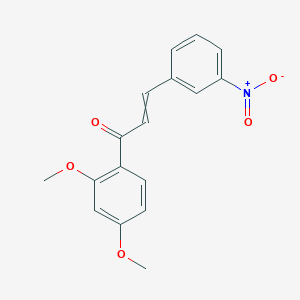
![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
